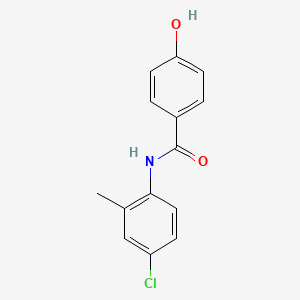

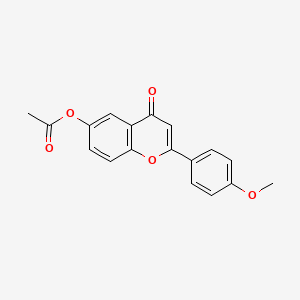

![molecular formula C13H12N4O3S2 B5536421 N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound falls within a class of heterocyclic compounds that often exhibit significant biological activities. Its structure suggests it contains several notable functional groups and heterocycles, such as 1,2,5-oxadiazole, thiazole, and thiophene, which are known for their various pharmaceutical applications and chemical properties.

Synthesis Analysis

The synthesis of structurally related compounds often involves cyclization reactions, acylation, and substitutions. For instance, compounds with similar structures have been synthesized starting from basic heterocyclic scaffolds like acetic acids, benzoyl chlorides, and through cyclization of thioamide with chloroacetoacetate, achieving yields above 60% (Tang Li-jua, 2015). These methods could provide a foundation for synthesizing the target compound by adjusting reactants and conditions to incorporate the specific functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of compounds containing moieties such as 1,2,5-oxadiazole and thiazole has been elucidated using techniques like IR, ^1H NMR, and mass spectrometry. These techniques confirm the presence of the desired functional groups and the overall structure of the compounds. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, offering a three-dimensional perspective of its configuration (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve their functional groups reacting under various conditions. For example, the oxadiazole and thiazole rings can undergo nucleophilic substitution reactions, participate in hydrogen bonding, and exhibit electrophilic addition reactions depending on the substituents attached to these rings. The reactivity can be influenced by factors like the electron-withdrawing or donating nature of the substituents and the presence of catalytic conditions.

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystal structure, can be significantly influenced by the molecular structure. Compounds with similar structures have shown varied solubility in common organic solvents, and their crystal packing can be analyzed through X-ray diffraction studies, providing insight into the molecular interactions and stability (D. Lynch & I. Mcclenaghan, 2004).

Scientific Research Applications

Anticancer Activities

Research has demonstrated the synthesis and evaluation of various heterocyclic compounds, including thiazole and oxadiazole derivatives, for their anticancer properties. These compounds have been tested against different cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780), showing moderate to excellent anticancer activity. The design of these compounds involves sophisticated chemical synthesis routes, highlighting the potential of thiazole and oxadiazole moieties in the development of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Another significant application of these compounds is in antimicrobial and antifungal therapies. Studies have synthesized and evaluated the biological activities of thiazole and oxadiazole derivatives, finding them effective against various microorganisms. These compounds exhibit good to moderate antimicrobial activity against a range of pathogens, including antiurease and antilipase activities. The structural versatility of these compounds allows for targeted synthesis aimed at combating specific microbial strains, offering a pathway to novel antimicrobial agents (Basoğlu et al., 2013).

Antidiabetic Potentials

Recent advancements in medicinal chemistry have also explored the antidiabetic potentials of thiazole and oxadiazole derivatives. Through specific synthetic pathways, compounds have been designed to inhibit α-amylase activity, a key enzyme in carbohydrate metabolism. This inhibition is crucial for managing postprandial blood glucose levels in diabetic patients, highlighting the therapeutic potential of these compounds in diabetes management (Lalpara et al., 2021).

Corrosion Inhibition

In addition to biomedical applications, thiazole and oxadiazole derivatives have been investigated for their corrosion inhibition properties. These compounds show effectiveness in protecting metals against corrosion in acidic environments, making them valuable for industrial applications. Their mechanism of action includes adsorption on metal surfaces, forming protective layers that reduce corrosion rates. This application demonstrates the chemical versatility and practical utility of thiazole and oxadiazole derivatives beyond pharmaceuticals (Ammal et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S2/c1-8-12(17-20-16-8)19-5-4-14-11(18)9-7-22-13(15-9)10-3-2-6-21-10/h2-3,6-7H,4-5H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVSUXRIHPDALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1OCCNC(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

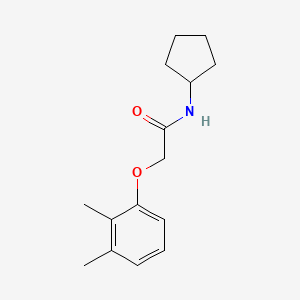

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

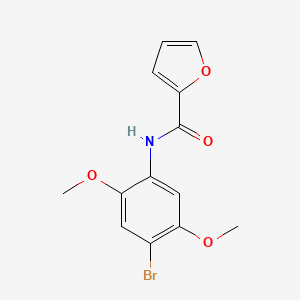

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

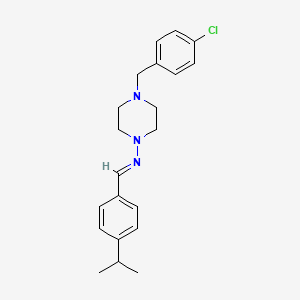

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)

![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)